molecular formula C27H21ClN4O2 B3560852 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Cat. No.: B3560852
M. Wt: 468.9 g/mol
InChI Key: YQNRHBTWWMSLNX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H21ClN4O2 and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1353036 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

4-Aminoantipyrine derivatives, including 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been studied for their diverse molecular conformations and hydrogen bonding patterns. These compounds display a range of biological activities, such as analgesic, antibacterial, and anti-inflammatory properties. Their molecular structures involve different conformations and hydrogen bonding in zero, one, and two dimensions, highlighting their potential for various biological applications (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Synthesis and Structural Analysis

The synthesis and structural characterization of antipyrine derivatives, including a close variant of the compound , have been detailed. These studies encompass X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular structure and potential interactions of these compounds (Saeed et al., 2020).

Role in Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its utility in heterocyclic synthesis has been explored for producing new pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in chemical synthesis (Fadda et al., 2012).

Anticancer Activity

Research on 4-aminoantipyrine-based heterocycles, which are closely related to the compound , has indicated significant anticancer activities against human tumor breast cancer cell lines. This suggests the potential of such compounds in developing new therapeutic agents for cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Cor

rosion Inhibition PropertiesQuinoxaline derivatives, including compounds structurally similar to 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been investigated for their corrosion inhibition properties. These studies focus on their effectiveness in protecting mild steel in acidic environments, demonstrating their potential industrial applications in corrosion prevention (Saraswat & Yadav, 2020).

Antibacterial Activities

Research on Schiff bases derived from compounds similar to this compound has indicated notable antibacterial activities. These studies highlight the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Structural and Spectroscopic Studies

Detailed studies on the molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of derivatives of this compound have been conducted. These studies provide valuable insights into the compound's chemical properties and potential applications in materials science and photonics (Wazzan, Al-Qurashi, & Faidallah, 2016).

Proton-Transfer Complex Formation

4-Aminoantipyrine, a related compound, forms proton-transfer complexes with various agents, which have been studied for their potential in extracting or eliminating 4AAP from the environment. This highlights the compound's relevance in environmental monitoring and pollution control (Adam, 2013)

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2/c1-17-25(27(34)32(31(17)2)20-8-4-3-5-9-20)30-26(33)22-16-24(18-12-14-19(28)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRHBTWWMSLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Reactant of Route 3
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.